beta-alanyl-3-methyl-L-histidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Anserine can be synthesized using creatinine benzene carnosine hydrochloride as a raw material. The synthesis involves esterification protection, carbon acylation, methylation, and deprotection of specific groups . The reaction conditions are mild, safe, and environmentally friendly, resulting in high product yield and purity .
Industrial Production Methods: The industrial production of anserine involves similar synthetic routes but on a larger scale. The process is designed to be simple, stable, and easy to control, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Anserine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to chelate copper and other transition metals, which is a method used by antioxidants to protect their targets from oxidative stress .
Common Reagents and Conditions: Common reagents used in the reactions involving anserine include phenylephrine for inducing cardiomyocyte hypertrophy and histone acetyltransferase inhibitors . The conditions typically involve culturing primary cardiomyocytes with anserine and stimulating them with phenylephrine .
Major Products Formed: The major products formed from these reactions include reduced glial inflammatory activity and increased pericyte surface area, which are associated with improved memory and neuroprotective effects .
Scientific Research Applications
Anserine has a wide range of scientific research applications:
Mechanism of Action
Anserine exerts its effects through several mechanisms:
Chelation of Transition Metals: Anserine chelates copper and other transition metals, preventing oxidative stress by inhibiting Fenton reactions with peroxides.
Histone Acetyltransferase Inhibition: Anserine inhibits the activity of histone acetyltransferase p300, which is involved in the regulation of gene expression.
Neuroprotective Effects: Anserine reduces glial inflammatory activity and increases pericyte surface area, leading to improved memory and cognitive function.
Comparison with Similar Compounds
Anserine is often compared with other histidine-containing dipeptides, such as carnosine and balenine:
Carnosine: Both anserine and carnosine chelate copper, but anserine is more stable in serum due to its methylation.
Balenine: Balenine is another histidine-containing dipeptide, methylated at a different position compared to anserine.
Anserine’s unique stability and resistance to degradation make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16N4O3 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
MYYIAHXIVFADCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
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